molecular formula C13H14N2O2 B1414601 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid CAS No. 2197063-27-5

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid

Cat. No. B1414601
M. Wt: 230.26 g/mol
InChI Key: QYLXQKSKVMHICF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of EDQCA consists of a quinoxaline core, which is a heterocyclic compound containing two nitrogen atoms in a two-ring structure. This core is substituted with ethyl and carboxylic acid groups .

Scientific Research Applications

Antimicrobial Applications

Research has indicated that quinoxaline derivatives, including those structurally related to 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid, have shown significant antimicrobial properties. A study by El-Gaby et al. (2002) explored the synthesis of novel quinoxaline carboxylic acid derivatives for investigating their antimicrobial potential. These compounds displayed varying degrees of antimicrobial activity, highlighting the potential of quinoxaline derivatives in developing new antimicrobial agents El-Gaby, M., Ismail, M., Ammar, Y., Zahran, M. A., & Shmeiss, N. A. M. M. (2002). ChemInform, 33, 193-193.

Antidepressant Activity

Another area of interest is the antidepressant activity of quinoxaline derivatives. Mahesh et al. (2011) designed and synthesized a novel series of 3-ethoxyquinoxalin-2-carboxamides, derived from 3-ethoxyquinoxalin-2-carboxylic acid, as 5-HT3 receptor antagonists. These compounds were evaluated for their potential antidepressant activity, with one compound, in particular, showing significant activity in forced swim tests, suggesting the relevance of quinoxaline derivatives in the development of new antidepressants Mahesh, R., Devadoss, T., Pandey, D., & Bhatt, S. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1253-1256.

Enzymatic Hydrolysis Applications

In the field of enzymatic reactions, Paál et al. (2008) reported the synthesis of enantiomers of a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, through dynamic kinetic resolution. This process utilized enantioselective hydrolysis, showcasing the utility of quinoxaline derivatives in stereochemical transformations and the synthesis of enantiomerically pure compounds Paál, T. A., Liljeblad, A., Kanerva, L., Forró, E., & Fülöp, F. (2008). European Journal of Organic Chemistry, 2008, 5269-5276.

Antiviral Activity

Quinoxaline derivatives have also been investigated for their antiviral activities. Ivashchenko et al. (2014) synthesized new substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives, assessing their cytotoxicities and antiviral activities against various viruses. The study found specific compounds that exhibited potent activity against influenza A virus, demonstrating the potential of quinoxaline derivatives in antiviral drug development Ivashchenko, A., Yamanushkin, P., Mit’kin, O. D., Kisil’, V., Korzinov, O., Vedenskii, V. Y., Leneva, I., Bulanova, E. A., Bychko, V. V., Okun, I., Ivashchenko, A., & Ivanenkov, Y. A. (2014). Pharmaceutical Chemistry Journal, 48, 569-581.

properties

IUPAC Name

3-ethyl-6,7-dimethylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-4-9-12(13(16)17)15-11-6-8(3)7(2)5-10(11)14-9/h5-6H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLXQKSKVMHICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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